

Commercial Suppliers and Technical Applications of Cisapride-d6 for Research Professionals

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Compound of Interest

Compound Name: *Cisapride-d6*

Cat. No.: *B10819093*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of **Cisapride-d6**, a deuterated analog of Cisapride. This document is intended for researchers, scientists, and drug development professionals who require a reliable internal standard for the quantitative analysis of Cisapride or are investigating its pharmacological properties.

Commercial Availability of Cisapride-d6

Cisapride-d6 is available from several reputable suppliers specializing in research chemicals and analytical standards. While pricing is often available upon request, the following tables summarize the key quantitative data publicly available from various suppliers to facilitate comparison.

Table 1: Commercial Supplier Information for **Cisapride-d6**

Supplier	Purity/Isotopic Enrichment	Available Quantities	Intended Use
Cayman Chemical	≥99% deuterated forms (d1-d6)[1]	1 mg, 5 mg	Internal standard for the quantification of cisapride by GC- or LC-MS.[1]
Clinivex	Not specified	10 mg, 25 mg, 50 mg, 100 mg	Research chemical.
Veeprho	Not specified	Available upon request	Internal standard in analytical and pharmacokinetic research.
Toronto Research Chemicals (TRC)	Not specified	100 mg[2]	Research chemical.
Santa Cruz Biotechnology	Not specified	Available upon request	Research chemical.
MedChemExpress	Not specified	Available upon request	Deuterium labeled Cisapride.[3]

Note: Purity and isotopic enrichment information for some suppliers were not readily available on their public-facing websites and may require direct inquiry.

Physicochemical Properties and Solubility

Table 2: Physicochemical Data for **Cisapride-d6**

Property	Value	Source
Formal Name	rel-4-amino-5-chloro-N-[1-[(3R,4S)-3-(4-fluorophenoxy)propyl-d6]-3-methoxy-4-piperidinyl]-2-methoxy-benzamide	[1]
Molecular Formula	C ₂₃ H ₂₃ D ₆ ClFN ₃ O ₄	[1]
Molecular Weight	472.0	[1]
Solubility	Soluble in DMF, DMSO, and Methanol	[1]

Experimental Protocols

Cisapride-d6 is primarily utilized as an internal standard in mass spectrometry-based quantitative assays to ensure the accuracy and precision of Cisapride measurement in biological matrices. Below are representative experimental methodologies.

Quantification of Cisapride in Plasma using LC-MS/MS

This protocol is adapted from established methods for the analysis of similar small molecules in plasma.[4][5]

a. Sample Preparation (Liquid-Liquid Extraction)

- To 300 µL of human plasma in a microcentrifuge tube, add 30 µL of **Cisapride-d6** internal standard working solution (concentration to be optimized based on the expected range of Cisapride concentrations).
- Briefly vortex the sample.
- Add 1200 µL of a cold extraction solvent mixture (e.g., diethyl ether:ethyl acetate 70:30 v/v).
- Vortex mix for 1 minute at 2000 rpm.
- Centrifuge at 17,000 x g for 5 minutes at 4°C.

- Carefully transfer the organic supernatant to a new tube.
- Evaporate the solvent under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100-200 µL of the mobile phase.

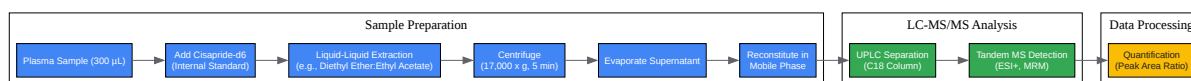
b. Chromatographic Conditions

- LC System: An ultra-performance liquid chromatography (UPLC) system.
- Column: A suitable reversed-phase column, such as a BEH C18 column (2.1 × 50 mm, 1.7-µm particle size).[4]
- Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium formate with formic acid to pH 3) and an organic solvent (e.g., acetonitrile). A typical composition could be 74:26 (v/v) aqueous to organic.[4]
- Flow Rate: 0.35 mL/min.[4]
- Column Temperature: 40°C.[4]
- Injection Volume: 5 µL.[4]

c. Mass Spectrometer Settings

- Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Cisapride: m/z 466.23 → 184.09[4]
 - **Cisapride-d6**: The precursor ion will be m/z 472.23. The product ion will likely be the same as the unlabeled compound (m/z 184.09), as the deuterium atoms are not typically on the fragmented portion. This should be confirmed experimentally.

- Optimization: Other parameters such as capillary voltage, cone voltage, source temperature, desolvation temperature, and collision energy should be optimized for maximum signal intensity.[4]



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LC-MS/MS workflow for Cisapride quantification.

In Vitro hERG Potassium Channel Blockade Assay

Cisapride is a known blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, an important off-target effect to assess in drug development. A detailed protocol for assessing hERG blockade using patch-clamp electrophysiology is recommended by regulatory bodies like the FDA.[6][7]

a. Cell Culture

- Use a stable cell line expressing the hERG channel, such as HEK293 cells.

b. Electrophysiology

- Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
- External Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): e.g., 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP, pH adjusted to 7.3 with KOH.[7]
- Voltage Protocol: A specific voltage-clamp protocol is used to elicit hERG currents. A recommended protocol involves a depolarizing step to activate the channels, followed by a repolarizing ramp to measure the tail current, which is characteristic of hERG.[6][7]

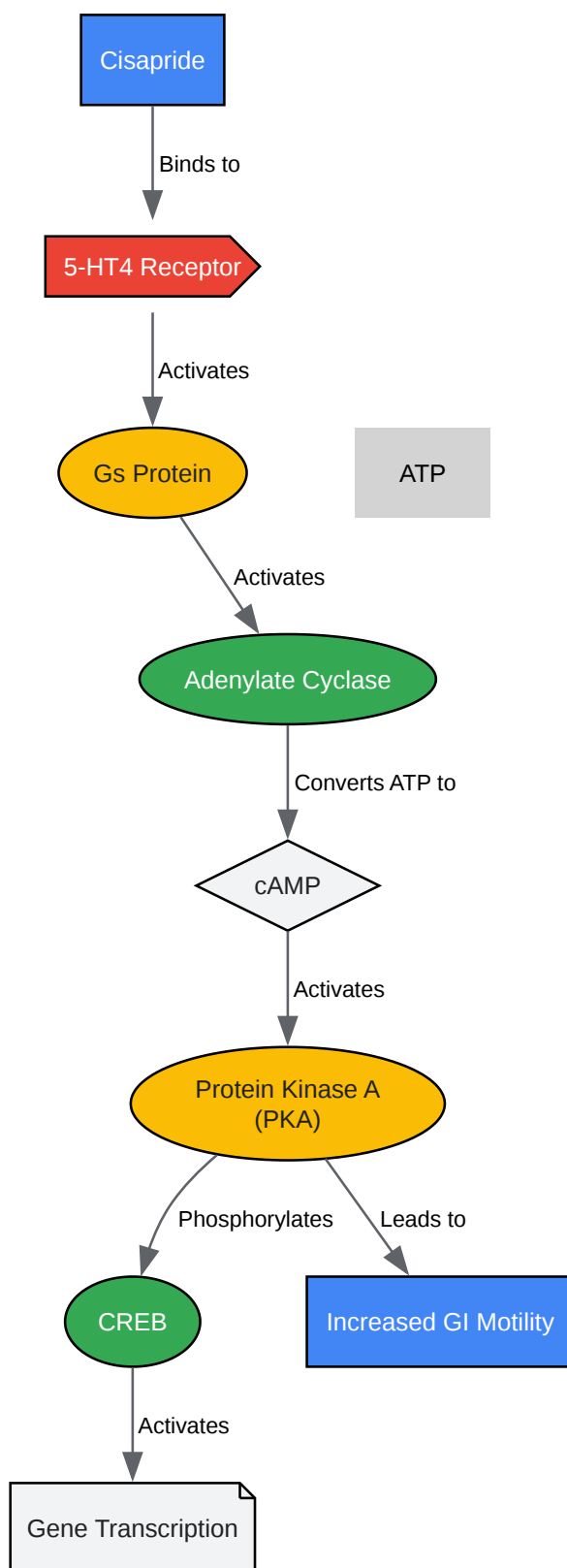
- **Data Acquisition:** Record the hERG current before and after the application of various concentrations of the test compound (and Cisapride as a positive control).
- **Analysis:** Measure the peak tail current amplitude to determine the extent of channel block. Calculate the IC_{50} value by fitting the concentration-response data to the Hill equation.

Signaling Pathways

Cisapride's pharmacological effects are primarily mediated through two distinct molecular mechanisms: agonism of the 5-HT₄ receptor and blockade of the hERG potassium channel.

Cisapride as a 5-HT₄ Receptor Agonist

Cisapride acts as an agonist at the serotonin 5-HT₄ receptor, a G-protein coupled receptor (GPCR). This interaction is responsible for its prokinetic effects on the gastrointestinal tract.

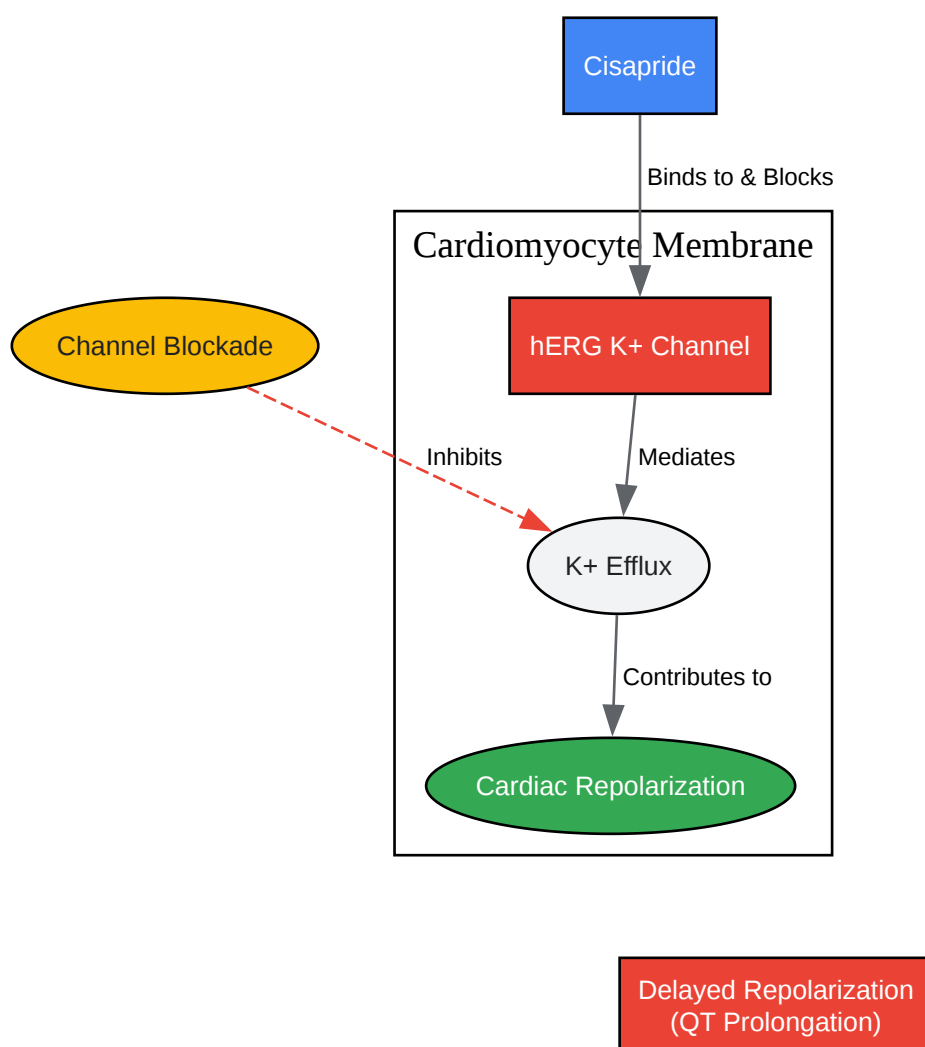


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Cisapride-mediated 5-HT4 receptor signaling.

Cisapride as a hERG Channel Blocker

The binding of Cisapride to the hERG potassium channel can lead to delayed cardiac repolarization, which manifests as QT interval prolongation on an electrocardiogram and carries a risk of cardiac arrhythmias.



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Mechanism of Cisapride-induced hERG channel blockade.

This guide provides a foundational understanding of the commercial landscape and technical applications of **Cisapride-d6** for research purposes. For specific pricing, availability, and detailed certificates of analysis, direct communication with the respective suppliers is recommended. The provided experimental protocols serve as a starting point and should be optimized for specific laboratory conditions and research objectives.

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